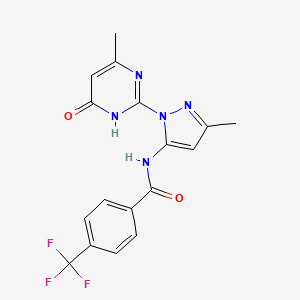

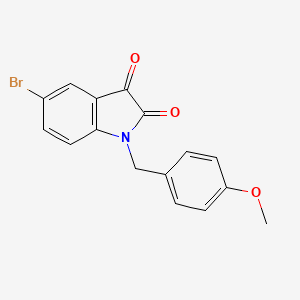

![molecular formula C17H11ClN2OS B2383476 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 844650-87-9](/img/structure/B2383476.png)

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The structure of pyrimidines is versatile and allows for a great number of modifications. This class of heterocyclic compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .Aplicaciones Científicas De Investigación

EGFR Tyrosine Kinase Inhibitors

- Field : Biomedical Research, Oncology

- Summary : N-substituted benzofuro[2,3-d]pyrimidine-4-amines have been synthesized and evaluated as novel EGFR tyrosine kinase inhibitors .

- Methods : The compounds were synthesized using a transition metal-free method from shikimic acid, a renewable biomass . The compounds were then tested for their inhibitory effect against EGFR tyrosine kinase .

- Results : Among the compounds tested, compound 5h exhibited the most potent inhibitory effect against EGFR tyrosine kinase with an IC50 of 1.7 nM. It also showed excellent antiproliferative activity against A431 and A549 cell lines with a GI50 of 5.1 and 12.3 μM, respectively .

Organic Optoelectronic Devices

- Field : Materials Chemistry, Optoelectronics

- Summary : 4,4’-bibenzo[c]thiophene derivatives have been synthesized and characterized for their potential use in organic optoelectronic devices .

- Methods : The derivatives were synthesized and their optical and electrochemical properties were determined using FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .

- Results : The photoabsorption and fluorescence maxima of the derivatives exhibited bathochromic shifts. The HOMO and LUMO energy levels also rose, with the rise of the HOMO energy level being larger than that of the LUMO energy level .

Analgesics

- Field : Pharmacology

- Summary : Some benzofuran and benzothiophene derivatives have been synthesized and tested as analgesics .

- Methods : The specific methods of synthesis and testing are not detailed in the available information .

- Results : Some of the synthesized compounds, such as compounds 4a, 13a, showed analgesic activity .

Synthesis of Benzofuro- and Benzothieno [2,3-c]pyridines

- Field : Organic Chemistry

- Summary : An efficient copper-catalyzed annulation of ketoxime acetates with acetoacetanilide has been developed. This strategy provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines .

- Methods : The compounds were synthesized using a copper-catalyzed annulation of ketoxime acetates with acetoacetanilide .

- Results : This method provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines with good functional group tolerance and operational simplicity .

Synthesis of Hexacyclic Heteroaromatic Compounds

- Field : Organic Chemistry

- Summary : Benzofuro-, benzothieno- and indolo [2,3-b]benzothiopyrano [4,3,2-de]1,8-naphthyridines, which are original hexacycles of helical nature, have been synthesized .

- Methods : Different approaches were designed and the goal was achieved from 2-chloro-4-fluoropyridine, in five steps .

- Results : The original polycyclic compounds obtained were evaluated as protein kinase inhibitors, and the results were rationalized by molecular modeling experiments .

Synthesis of [Co(NCS)2(4-(4-chlorobenzyl)pyridine)]

- Field : Inorganic Chemistry

- Summary : The reaction of different ratios of Co (NCS)2 and 4- (4-chlorobenzyl)pyridine leads to the formation of two different compounds .

- Methods : The compounds were synthesized using different ratios of Co (NCS)2 and 4- (4-chlorobenzyl)pyridine .

- Results : The results of the elemental analysis reveal a composition of Co (NCS)2(ClBP)4 (1) and Co (NCS)2(ClBP)2 (2) .

Synthesis of Benzofuro- and Benzothieno [2,3-c]pyridines

- Field : Organic Chemistry

- Summary : An efficient copper-catalyzed annulation of ketoxime acetates with acetoacetanilide has been developed. This strategy provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines .

- Methods : The compounds were synthesized using a copper-catalyzed annulation of ketoxime acetates with acetoacetanilide .

- Results : This method provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines with good functional group tolerance and operational simplicity .

Synthesis of Hexacyclic Heteroaromatic Compounds

- Field : Organic Chemistry

- Summary : Benzofuro-, benzothieno- and indolo [2,3-b]benzothiopyrano [4,3,2-de]1,8-naphthyridines, which are original hexacycles of helical nature, have been synthesized .

- Methods : Different approaches were designed and the goal was achieved from 2-chloro-4-fluoropyridine, in five steps .

- Results : The original polycyclic compounds obtained were evaluated as protein kinase inhibitors, and the results were rationalized by molecular modeling experiments .

Synthesis of [Co(NCS)2(4-(4-chlorobenzyl)pyridine)]

- Field : Inorganic Chemistry

- Summary : The reaction of different ratios of Co (NCS)2 and 4- (4-chlorobenzyl)pyridine leads to the formation of two different compounds .

- Methods : The compounds were synthesized using different ratios of Co (NCS)2 and 4- (4-chlorobenzyl)pyridine .

- Results : The results of the elemental analysis reveal a composition of Co (NCS)2(ClBP)4 (1) and Co (NCS)2(ClBP)2 (2) .

Propiedades

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDKCTIZESVIED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

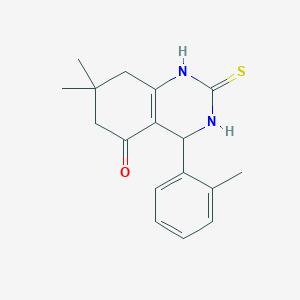

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)

![N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride](/img/structure/B2383404.png)

![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)

![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)

![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2383413.png)

![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)